2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(piperidin-1-yl)ethanone
Beschreibung
Eigenschaften
IUPAC Name |
2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-1-piperidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c20-17(19-6-2-1-3-7-19)10-13-9-15(23-18-13)12-4-5-14-16(8-12)22-11-21-14/h4-5,8-9H,1-3,6-7,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXQJIXPZCVZJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CC2=NOC(=C2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxol-5-yl moiety. This can be achieved through a series of reactions including nitration, reduction, and cyclization. The isoxazole ring is then formed through a cyclization reaction involving a suitable precursor. Finally, the piperidin-1-yl group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and minimize by-products. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Nucleophilic substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: : Nucleophiles like amines or alcohols, along with suitable solvents and temperatures, are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its derivatives may have biological activity, making it useful in drug discovery and development.
Medicine: : Potential therapeutic applications could be explored, especially in the development of new drugs.
Industry: : It may find use in the production of materials with specific properties.
Wirkmechanismus
The mechanism by which this compound exerts its effects depends on its specific derivatives and the biological targets they interact with. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues with Heterocyclic Variations
The compound shares structural similarities with several derivatives reported in the literature, differing primarily in the heterocyclic core or substituent groups:
Key Observations :
- Heterocyclic Core : Replacing pyrazole (two nitrogens) with isoxazole (one oxygen, one nitrogen) alters electronic properties and hydrogen-bonding capacity. Isoxazole’s oxygen may enhance solubility compared to pyrazole .
- Substituent Effects: Piperidine substituents (as in the target compound and 6b) confer moderate lipophilicity and basicity, whereas morpholine (e.g., compound 4a in ) increases polarity due to its oxygen atom.
Physicochemical and Spectroscopic Comparisons
- Infrared Spectroscopy : The target compound’s carbonyl (C=O) stretch is expected near 1660–1680 cm⁻¹, consistent with analogs like 6b (IR: 1668 cm⁻¹) . Piperidine’s N-H stretches (if protonated) would appear near 3300 cm⁻¹, but tertiary amines like piperidine typically lack strong IR signals in this region.
- Molecular Weight: The target compound’s estimated molecular weight (~318–330 g/mol) is lower than pentenone derivatives (e.g., 287.35 g/mol in ) due to the shorter ethanone chain .
Biologische Aktivität
The compound 2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(piperidin-1-yl)ethanone has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure
The molecular formula of the compound is , featuring a complex structure that includes a benzo[d][1,3]dioxole moiety, an isoxazole ring, and a piperidine group. The arrangement of these functional groups is crucial for its biological activity.
Synthesis
The synthesis of 2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(piperidin-1-yl)ethanone typically involves the following steps:
- Formation of the isoxazole ring : This is achieved through the reaction of benzo[d][1,3]dioxole derivatives with hydroxylamine.
- Piperidine attachment : The piperidine group is introduced via a nucleophilic substitution reaction.
The detailed synthetic pathway can be summarized as follows:
| Step | Reaction | Conditions |
|---|---|---|
| 1 | Hydroxylamine + Benzo[d][1,3]dioxole | Room temperature |
| 2 | Nucleophilic substitution with piperidine | DMF, reflux |
Anticancer Properties
Recent studies have indicated that compounds similar to 2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(piperidin-1-yl)ethanone exhibit significant anticancer activity. For instance, derivatives targeting thioredoxin reductase (TrxR) have shown selective cytotoxic effects against various cancer cell lines, suggesting a potential mechanism for this compound's activity .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. In vitro tests against several bacterial strains have revealed moderate to high inhibitory effects. For example:
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 14 |
These results indicate that the compound may serve as a lead structure for developing new antimicrobial agents.
Anti-inflammatory Effects
Molecular docking studies have suggested that the compound interacts with cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory pathways. The docking scores indicate a strong binding affinity, supporting its potential as an anti-inflammatory agent .
Study 1: Anticancer Activity
A study evaluated the anticancer effects of similar isoxazole derivatives on human tumor cell lines such as KB and HepG2. The results showed that compounds with structural similarities to our target compound exhibited IC50 values in the low micromolar range .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of related compounds against multi-drug resistant strains. The findings highlighted significant activity against Staphylococcus aureus and Candida albicans, reinforcing the potential therapeutic applications of this class of compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
